Acide phénylboronique 4-(propargylaminocarbonyl)

Vue d'ensemble

Description

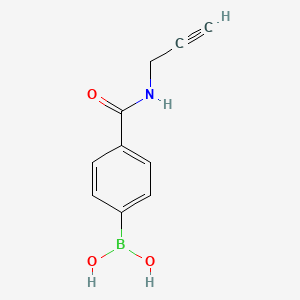

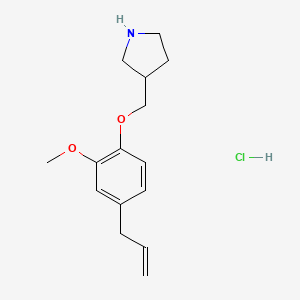

4-(Propargylaminocarbonyl)phenylboronic acid is an organic compound with the molecular formula C10H10BNO3 It is a boronic acid derivative that features a phenyl ring substituted with a propargylaminocarbonyl group

Applications De Recherche Scientifique

Applications de détection

Les acides boroniques, y compris l'acide phénylboronique 4-(propargylaminocarbonyl), sont de plus en plus utilisés dans divers domaines de la recherche. Leurs interactions avec les diols et les bases de Lewis fortes telles que les anions fluorure ou cyanure les rendent utiles dans diverses applications de détection . Ces applications de détection peuvent être des dosages homogènes ou une détection hétérogène .

Marquage biologique

L'interaction clé des acides boroniques avec les diols permet leur utilisation dans divers domaines allant du marquage biologique . Cela peut être utilisé pour l'identification et le suivi des molécules biologiques dans une variété de contextes de recherche.

Manipulation et modification des protéines

Les acides boroniques se sont avérés interagir avec les protéines, permettant leur manipulation et leur modification . Cela a des applications potentielles dans l'étude de la fonction et de la structure des protéines, ainsi que dans le développement de nouvelles stratégies thérapeutiques.

Technologies de séparation

Les acides boroniques ont été utilisés dans les technologies de séparation . Les propriétés uniques des acides boroniques leur permettent de se lier sélectivement à certaines molécules, permettant la séparation de ces molécules d'un mélange.

Développement de thérapies

Les acides boroniques ont été utilisés dans le développement de thérapies . Par exemple, une insuline intelligente modifiée avec un acide phénylboronique a été développée pour ajuster la pharmacocinétique de l'activité de l'insuline pour une thérapie personnalisée .

Enrichissement des molécules contenant des cis-diols

Des polymères organiques fonctionnalisés par l'acide phénylboronique ont été développés pour l'enrichissement des molécules contenant des cis-diols . Cela a des applications dans l'enrichissement sélectif des nucléosides ou des catéchols dans des échantillons réels pour améliorer la sensibilité et la précision de la détection des molécules cibles .

Libération contrôlée de l'insuline

Les acides boroniques ont été utilisés dans des polymères pour la libération contrôlée de l'insuline . Cela a des applications potentielles dans le traitement du diabète, où le maintien d'un niveau stable d'insuline dans le corps est crucial.

Électrophorèse des molécules glyquées

Les acides boroniques ont été utilisés pour l'électrophorèse des molécules glyquées . Cela peut être utilisé pour la séparation et l'analyse de ces molécules, ce qui est important dans l'étude de certaines maladies telles que le diabète.

Mécanisme D'action

Target of Action

The primary target of 4-(Propargylaminocarbonyl)phenylboronic acid is cell surface glycans . These targets play a crucial role in cell-cell interactions, cell recognition, and signal transduction .

Mode of Action

4-(Propargylaminocarbonyl)phenylboronic acid interacts with its targets by forming phenylboronic acid (PBA)-decorated nanoparticles . These nanoparticles have a strong affinity for sialic acid (SA) , which is typically overexpressed in cancerous cells . This interaction leads to the efficient transfer of genes to the intended location .

Biochemical Pathways

The compound affects the gene delivery pathway . The PBA-decorated nanoparticles connect to cancer cells specifically, enabling them to target and deliver the cargo to cancer cells . This interaction affects the downstream effects of gene expression within the cells .

Pharmacokinetics

The compound’s ability to form nanoparticles suggests it may have favorable distribution properties, allowing it to reach and interact with its target cells .

Result of Action

The result of the compound’s action is the targeted delivery of genes to cancer cells . This targeted delivery could potentially lead to changes in gene expression within these cells, providing a basis for therapeutic interventions .

Action Environment

The action of 4-(Propargylaminocarbonyl)phenylboronic acid can be influenced by various environmental factors. For instance, the overexpression of sialic acid in cancerous cells can enhance the compound’s targeting ability . .

Analyse Biochimique

Biochemical Properties

4-(Propargylaminocarbonyl)phenylboronic acid plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to form reversible covalent bonds with diols, which are commonly found in sugars and other biological molecules. This interaction is particularly useful in the development of glucose sensors and other diagnostic tools. Additionally, 4-(Propargylaminocarbonyl)phenylboronic acid can interact with enzymes and proteins that contain serine or threonine residues, forming stable complexes that can be used to study enzyme activity and inhibition .

Cellular Effects

The effects of 4-(Propargylaminocarbonyl)phenylboronic acid on cellular processes are diverse and depend on the specific cell type and contextFor example, it has been shown to inhibit the activity of certain kinases, leading to alterations in gene expression and cellular metabolism . Additionally, 4-(Propargylaminocarbonyl)phenylboronic acid can affect cell proliferation and apoptosis, making it a potential candidate for cancer research and therapy.

Molecular Mechanism

At the molecular level, 4-(Propargylaminocarbonyl)phenylboronic acid exerts its effects through the formation of reversible covalent bonds with target biomolecules. This interaction can lead to the inhibition or activation of enzymes, depending on the specific context. For instance, the compound can inhibit serine proteases by forming a stable complex with the active site serine residue, thereby preventing substrate binding and catalysis . Additionally, 4-(Propargylaminocarbonyl)phenylboronic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of 4-(Propargylaminocarbonyl)phenylboronic acid in laboratory settings are important considerations for its use in biochemical assays. Over time, the compound may undergo hydrolysis or other chemical transformations that can affect its activity and efficacy. Studies have shown that 4-(Propargylaminocarbonyl)phenylboronic acid remains stable under physiological conditions for extended periods, but its activity may decrease over time due to gradual degradation . Long-term effects on cellular function have also been observed, with some studies reporting changes in cell viability and metabolism after prolonged exposure to the compound .

Dosage Effects in Animal Models

The effects of 4-(Propargylaminocarbonyl)phenylboronic acid in animal models vary depending on the dosage and route of administration. At low doses, the compound has been shown to have minimal toxicity and can be used to study its biochemical and cellular effects without significant adverse effects . At higher doses, 4-(Propargylaminocarbonyl)phenylboronic acid may exhibit toxic effects, including liver and kidney damage, as well as alterations in blood chemistry . These findings highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

4-(Propargylaminocarbonyl)phenylboronic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of various metabolites that can be excreted from the body . Additionally, 4-(Propargylaminocarbonyl)phenylboronic acid can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, gluconeogenesis, and other metabolic processes . These interactions can result in changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

The transport and distribution of 4-(Propargylaminocarbonyl)phenylboronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on the specific cell type and context . Once inside the cell, 4-(Propargylaminocarbonyl)phenylboronic acid can bind to intracellular proteins and be distributed to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . These interactions can affect the localization and accumulation of the compound, influencing its overall activity and efficacy.

Subcellular Localization

The subcellular localization of 4-(Propargylaminocarbonyl)phenylboronic acid is an important factor in determining its activity and function. The compound can be targeted to specific cellular compartments through the use of targeting signals or post-translational modifications . For example, 4-(Propargylaminocarbonyl)phenylboronic acid can be directed to the nucleus by attaching a nuclear localization signal, allowing it to interact with nuclear proteins and influence gene expression . Similarly, the compound can be targeted to the mitochondria or other organelles to study its effects on cellular metabolism and energy production .

Propriétés

IUPAC Name |

[4-(prop-2-ynylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO3/c1-2-7-12-10(13)8-3-5-9(6-4-8)11(14)15/h1,3-6,14-15H,7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKEKSLIZBDCTPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NCC#C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681759 | |

| Record name | {4-[(Prop-2-yn-1-yl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874459-89-9 | |

| Record name | B-[4-[(2-Propyn-1-ylamino)carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874459-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(Prop-2-yn-1-yl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

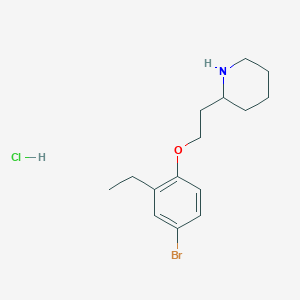

![3-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride](/img/structure/B1374512.png)

![3-(([1,1'-Biphenyl]-2-yloxy)methyl)pyrrolidine hydrochloride](/img/structure/B1374514.png)

![2-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374516.png)

![2-(4-Bromo-phenyl)-4,5,6,7-tetrahydro-thiazolo[5,4-C]pyridine](/img/structure/B1374517.png)

![4-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374520.png)

![4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374523.png)

![4-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374524.png)

![3-[(2-Bromo-4-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374525.png)